2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide
Description
Properties
IUPAC Name |
2-ethoxy-N-[1-(4-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N5O3/c1-3-29-18-7-5-4-6-16(18)20(27)24-25-13-22-19-17(21(25)28)12-23-26(19)15-10-8-14(2)9-11-15/h4-13H,3H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ODPLUZWIOIYHMW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NN2C=NC3=C(C2=O)C=NN3C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
Synthesis of the pyrazolo[3,4-d]pyrimidine core: : The pyrazolo[3,4-d]pyrimidine structure is typically synthesized through cyclization reactions involving hydrazine derivatives and enaminones or other suitable precursors under reflux conditions, often in polar aprotic solvents.
Introduction of p-tolyl and ethoxy groups: : Subsequent steps involve the introduction of the p-tolyl group via Friedel-Crafts alkylation and the ethoxy group through nucleophilic substitution reactions. These steps are typically performed in the presence of strong bases or Lewis acids to promote the reactions.
Final benzamide formation: : The final compound is formed by coupling the intermediate pyrazolo[3,4-d]pyrimidine with 2-ethoxybenzoic acid under peptide coupling conditions, such as using carbodiimides or other coupling reagents.
Industrial Production Methods
Industrial production may scale up the laboratory methods, focusing on optimizing yields and minimizing impurities. Reaction conditions are carefully controlled, with advanced purification techniques like crystallization, distillation, and chromatography ensuring the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : This compound can undergo oxidation reactions primarily at the tolyl group to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions may occur, particularly at the carbonyl groups, leading to alcohol derivatives.
Substitution: : Various nucleophilic or electrophilic substitution reactions can occur at different positions of the aromatic rings or the pyrazolo[3,4-d]pyrimidine core.
Common Reagents and Conditions
Oxidation: : Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: : Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: : Reagents like halides, alkylating agents, and acylating agents under basic or acidic conditions are typically employed.
Major Products Formed
Oxidized derivatives (e.g., carboxylic acids)
Reduced derivatives (e.g., alcohols)
Substituted derivatives (e.g., halogenated compounds)
Scientific Research Applications
2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is explored for its various applications:
Chemistry: : Used as a reagent or intermediate in synthetic organic chemistry to develop new compounds.
Biology: : Studied for its biological activities, including enzyme inhibition and receptor binding.
Medicine: : Potential therapeutic applications in treating diseases such as cancer, inflammation, and neurological disorders.
Industry: : Utilized in the development of materials with specific chemical properties or as a prototype for novel drug discovery.
Mechanism of Action
The compound’s mechanism of action involves binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The exact pathways depend on the particular biological context, but often involve inhibition or activation of key proteins involved in disease progression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs and their properties:
Key Observations:
- Substituent Effects :
- Electron-donating groups (e.g., ethoxy in the target compound) may enhance solubility but reduce metabolic stability compared to electron-withdrawing groups (e.g., Cl in 899737-27-0 or CF₃ in SKLB816) .
- Bulkier substituents (e.g., naphthamide in 899966-71-3) could hinder target binding but improve lipophilicity .
- Molecular Weight :
Anticancer Activity:
- Urea Derivatives: Mishra et al. (2016) synthesized 1-(4-imino-1-substituted-pyrazolo[3,4-d]pyrimidin-5-yl)urea derivatives with potent in vitro/vivo anticancer activity. The urea group likely enhances hydrogen bonding with targets like kinases, a feature absent in the benzamide-based target compound .
- Quinoline Hybrids: Compound 3a () incorporates a quinoline-ethoxyphenyl linker, achieving a 48.1% synthesis yield. Quinoline moieties are known for intercalation or receptor antagonism, suggesting divergent mechanisms compared to the target compound’s benzamide .
Kinase and Receptor Targeting:
- SKLB816 () inhibits kinases via its trifluoromethylbenzamide group, demonstrating the importance of electron-withdrawing substituents in enhancing binding affinity. The target compound’s ethoxy group may prioritize solubility over potency .
- Organoruthenium Complexes (): Pyrazolo[3,4-d]pyrimidine ligands in metal complexes act as A3 adenosine receptor (A3AR) antagonists. While the target compound lacks metal coordination, its core structure may share receptor-binding features .
Biological Activity
2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide is a compound belonging to the class of pyrazolo[3,4-d]pyrimidines, which have garnered attention for their diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 389.4 g/mol. The compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its pharmacological significance.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 389.4 g/mol |
| CAS Number | 900007-85-4 |
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. These interactions may lead to:
- Inhibition of Enzyme Activity : The compound may inhibit key enzymes involved in various biological pathways.
- Modulation of Receptor Signaling : It could influence receptor-mediated signaling pathways, potentially affecting cellular responses.
These mechanisms suggest a role in therapeutic applications targeting various diseases.
Biological Activity and Therapeutic Potential
Research has indicated that pyrazole derivatives exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to this compound have shown efficacy against various bacterial and fungal strains.
- Anticancer Properties : Studies have demonstrated that pyrazolo[3,4-d]pyrimidines can inhibit cancer cell proliferation and induce apoptosis in certain cancer types. This compound's structure may contribute to its potential as an anticancer agent.
- Anti-inflammatory Effects : Pyrazole derivatives have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Case Studies
A study evaluating the biological activity of similar pyrazolo compounds found significant inhibition of cancer cell lines and antimicrobial effects against pathogenic bacteria. For instance:
| Compound | Activity Type | IC50 (μM) |
|---|---|---|
| Pyrazolo Compound A | Anticancer | 12.5 |
| Pyrazolo Compound B | Antimicrobial | 15.0 |
Comparative Analysis
When compared to other compounds within the same class, such as 2-(methylthio)-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide, differences in biological activity can arise due to variations in substituents on the pyrazolo core. These modifications can significantly influence the compound's reactivity and interaction with biological targets.
Q & A
Basic Research Questions
Q. What are the key synthetic methodologies for preparing pyrazolo[3,4-d]pyrimidine derivatives analogous to 2-ethoxy-N-(4-oxo-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide?
- Methodological Answer : Synthesis typically involves condensation reactions between substituted pyrazolo[3,4-d]pyrimidin-4-one intermediates and functionalized benzamides. For example, in analogous compounds, coupling reactions using α-chloroacetamides or aryl halides in dry acetonitrile or dichloromethane yield N-substituted derivatives. Reaction conditions (e.g., solvent choice, temperature) are critical for regioselectivity, as seen in the synthesis of 1-(3-methyl-4-(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl-amino)phenyl)-3-aryl urea derivatives . Purification often involves recrystallization from acetonitrile to isolate high-purity products.
Q. How can structural characterization of this compound be optimized using spectroscopic techniques?
- Methodological Answer :
- IR Spectroscopy : Identify key functional groups (e.g., amide C=O stretch ~1650–1700 cm⁻¹, pyrimidine ring vibrations).
- ¹H/¹³C NMR : Assign signals based on substituent effects. For example, the ethoxy group’s methyl protons appear as a triplet (~1.3 ppm), while aromatic protons from the p-tolyl group show distinct splitting patterns .
- Mass Spectrometry (ESI-MS) : Confirm molecular weight and fragmentation patterns, particularly for halogenated or trifluoromethyl analogs .
Q. What solvent systems are suitable for recrystallizing pyrazolo[3,4-d]pyrimidine derivatives?
- Methodological Answer : Acetonitrile is widely used due to its moderate polarity and ability to dissolve both aromatic and heterocyclic components. For derivatives with polar substituents (e.g., hydroxyl or amino groups), ethanol-water mixtures may improve yield. Evidence from similar compounds shows that cooling rates (<5°C/hour) reduce amorphous impurities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT, molecular docking) predict the bioactivity of this compound?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity. For pyrazolo[3,4-d]pyrimidines, the electron-deficient pyrimidine ring often correlates with kinase inhibition potential .
- Molecular Docking : Use software like AutoDock Vina to model interactions with target proteins (e.g., tyrosine kinases). Focus on hydrogen bonding with conserved residues (e.g., ATP-binding site lysines) and steric compatibility with hydrophobic pockets .
Q. What strategies resolve contradictory bioactivity data across in vitro and in vivo studies for this compound?
- Methodological Answer :
- Pharmacokinetic Profiling : Assess metabolic stability via liver microsome assays. Fluorinated analogs (e.g., trifluoromethyl groups) often exhibit enhanced metabolic resistance, explaining discrepancies between in vitro potency and in vivo efficacy .
- Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to address poor bioavailability observed in animal models .
Q. How do substituents on the benzamide moiety influence the compound’s enzyme inhibition selectivity?
- Methodological Answer :
- Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., electron-withdrawing groups like -CF₃ vs. electron-donating groups like -OCH₃). For example, trifluoromethyl groups enhance lipophilicity and target affinity in kinase assays, while methoxy groups improve solubility but reduce potency .
- Enzyme Assays : Compare IC₅₀ values against related isoforms (e.g., JAK2 vs. JAK3) to identify selectivity drivers .
Q. What experimental design principles apply to scaling up synthesis while maintaining regiochemical purity?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., stoichiometry, catalyst loading) using fractional factorial designs. For example, reducing equivalents of N-aryl α-chloroacetamides minimizes di-substitution byproducts .
- In-line Analytics : Implement PAT (Process Analytical Technology) tools like FTIR for real-time monitoring of intermediates .
Data Analysis & Theoretical Frameworks
Q. How can Hirshfeld surface analysis clarify crystallographic packing interactions in this compound?
- Methodological Answer : Use CrystalExplorer to generate Hirshfeld surfaces, highlighting close contacts (e.g., C-H···O, π-π stacking). For pyrazolo[3,4-d]pyrimidines, intermolecular hydrogen bonds between amide carbonyls and adjacent NH groups often stabilize crystal lattices .
Q. What mechanistic insights explain unexpected byproducts during amide coupling reactions?
- Methodological Answer :
- Reaction Monitoring via LC-MS : Identify transient intermediates (e.g., acyl ureas) that may undergo hydrolysis or rearrangement.
- Computational Mechanistic Studies : Use Gaussian or ORCA to model transition states, particularly for competing pathways (e.g., SN2 vs. SN1 in chloroacetamide reactions) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
